2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWNOVTUQUEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination with Selectfluor
A widely used method involves electrophilic fluorination of the non-fluorinated precursor, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Procedure :
-
Dissolve 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor (1.2 eq) and stir at 60°C for 12 hours under nitrogen.
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Quench with ice-cold water, adjust pH to 3–4, and extract with ethyl acetate.
-
Purify via recrystallization from ethanol/water.
Key Parameters :
This method achieves moderate yields but faces limitations due to competing fluorination at the 6-position, requiring chromatography for isomer separation.
Multi-Step Synthesis via Halogen Exchange
Bromine-to-Fluorine Substitution
A two-step approach leverages brominated intermediates for improved regiocontrol:
Step 1: Bromination
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding the 2-bromo derivative with >90% regioselectivity.
Step 2: Halex Reaction
The bromine atom is replaced via nucleophilic aromatic substitution (NAS) with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 150°C:
Optimization Data :
| Condition | Effect on Yield |
|---|---|
| KF Equivalents | 3.0 eq optimal |
| Temperature | 150°C required |
| Reaction Time | 8 hours |
| Final Yield | 71% |
This route avoids isomer formation but requires harsh conditions that may degrade acid-sensitive groups.
Cyclization of Fluorinated Precursors
Knorr Pyrrole Synthesis with Fluorinated Building Blocks
A convergent strategy constructs the thieno[3,2-b]pyrrole ring from pre-fluorinated components:
-
Synthesis of 3-Fluorothiophene-2-carbaldehyde :
Prepare via Vilsmeier-Haack formylation of 3-fluorothiophene. -
Condensation with Glycine Ethyl Ester :
React in acetic acid at reflux to form the pyrrole ring. -
Oxidative Cyclization :
Use iodine in dimethyl sulfoxide (DMSO) to initiate cyclization. -
Ester Hydrolysis :
Treat with aqueous NaOH to yield the carboxylic acid.
Critical Observations :
-
The fluorine atom directs cyclization to the 2-position via electronic effects.
-
Yields improve to 65–70% when using microwave-assisted cyclization at 120°C for 1 hour.
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Fluorination | 58–62 | 95 | Single-step | Isomer separation required |
| Halogen Exchange | 71 | 98 | High regiocontrol | Harsh reaction conditions |
| Cyclization Approach | 65–70 | 97 | Scalable | Multi-step synthesis |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid has been explored for various scientific research applications, including:
Antiviral Activity: Some derivatives of thieno[3,2-b]pyrrole have demonstrated activity against viruses such as hepatitis C virus and chikungunya virus.
Material Science: The unique electronic properties of the thieno[3,2-b]pyrrole core make it a candidate for use in organic electronics and conductive polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of lysine-specific demethylase 1 (LSD1), the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This leads to changes in gene expression and can result in the inhibition of cancer cell growth .
Comparison with Similar Compounds
4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN)
- Structure : Replaces thiophene with furan (oxygen-containing ring).
- Pharmacology : Potent DAAO inhibitor; enhances hippocampal long-term potentiation (LTP) and recognition memory in rodents at 3–4 mg/kg oral doses .
Key Data :
Property Value Reference Molecular Weight 167.15 g/mol DAAO IC₅₀ (rodent) 0.12 µM Procognitive Effect Significant at 30 mg/kg
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid (TPC)
- Structure: Lacks the 2-fluoro substitution but shares the thienopyrrole core.
- Pharmacology : Inhibits DAAO, increasing D-serine levels by ~40% in plasma at 30 mg/kg (mouse model) .
Key Data :
Property Value Reference Molecular Weight 167.18 g/mol Plasma D-Serine Increase ~40% (vs. control) Behavioral Effects Improved memory retention
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Bromine substitution at the 3-position.
- Applications : Primarily used as a synthetic intermediate for further functionalization .
Key Data :
Property Value Reference Molecular Weight 246.08 g/mol Reactivity Electrophilic substitution
Functional Group Modifications
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
2-Methyl-4-(2,2,2-Trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Trifluoroethyl group enhances lipophilicity.
- Properties : Improved blood-brain barrier penetration due to fluorine’s electronegativity .
Pharmacological and Biochemical Comparisons
DAAO Inhibition Potency
- Mechanistic Insight: Thienopyrroles (e.g., TPC) exhibit longer metabolic half-lives than furopyrroles due to sulfur’s resistance to oxidative degradation . Fluorination at the 2-position may further enhance target binding via electronic effects.
Neurochemical Effects
Biological Activity
2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological properties and implications in various research areas.
D-amino acid oxidase (DAO) Inhibition
This compound has shown potent inhibitory effects on D-amino acid oxidase (DAO) in CHO cells. DAO is an important enzyme involved in the metabolism of D-amino acids, and its inhibition has potential implications for neurodegenerative disorders and schizophrenia.
KDM1A and LSD1 Demethylase Inhibition
The compound also exhibits inhibitory activity against KDM1A and LSD1 demethylases. These enzymes play crucial roles in regulating DNA methylation and gene transcription. Their inhibition can lead to significant alterations in gene expression patterns, potentially affecting various cellular processes.
Histone Methylation
By inhibiting KDM1A and LSD1 demethylases, this compound can disrupt the balance of N-methylation in histones. This alteration in histone methylation status can have far-reaching effects on gene transcription and cellular function.
Cell Viability and Proliferation
While specific data for this compound is limited, studies on similar fluorinated compounds have shown significant effects on cell viability and proliferation. For instance, fluorinated photosensitizers with similar structural elements demonstrated notable efficacy in cell kill assays, particularly in U87 and UMUC3 cell lines .
Tumor Uptake
Fluorinated compounds structurally related to this compound have shown interesting pharmacokinetic properties. In vivo studies revealed that these fluorinated compounds typically achieve maximal tumor uptake at 2 hours post-injection, which is significantly faster than their iodinated counterparts .
Tissue Distribution
The tissue distribution of fluorinated analogs shows a distinct pattern:
| Tissue | Uptake Characteristics |
|---|---|
| Tumor | Highest uptake at 2h post-injection |
| Liver | High initial uptake, slow clearance |
| Skin | Moderate uptake, faster clearance than liver |
This distribution pattern suggests that this compound and its analogs may have potential applications in targeted therapies, particularly in oncology .
Neurodegenerative Disorders
The inhibition of DAO by this compound could have implications for treating neurodegenerative disorders. DAO plays a role in D-serine metabolism, which is involved in NMDA receptor function and has been linked to conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
Safety and Toxicity
While comprehensive toxicity data for this compound is not available, related compounds have shown some health hazards. For instance, the non-fluorinated analog 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid is classified as harmful if swallowed, causes skin irritation, severe eye irritation, and may cause respiratory irritation .
Future Research Directions
- Detailed Mechanism Studies : Further research is needed to elucidate the precise mechanisms by which this compound interacts with its target enzymes.
- In Vivo Efficacy : Animal studies to assess the compound's efficacy in various disease models, particularly in cancer and neurodegenerative disorders.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity and pharmacokinetic properties.
- Combination Therapies : Exploring potential synergistic effects when combined with other therapeutic agents.
Q & A
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
